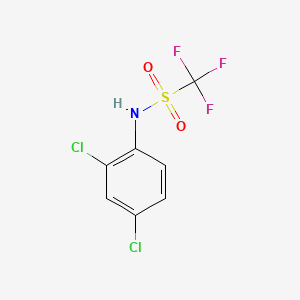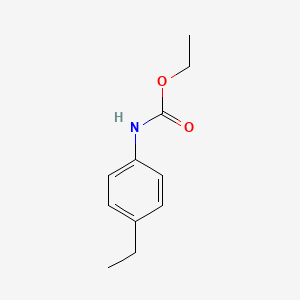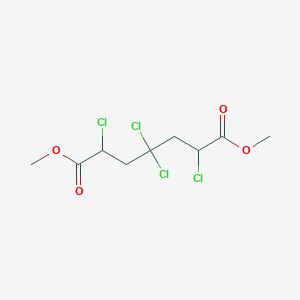![molecular formula C18H20N2O6S B14696749 ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate CAS No. 24731-94-0](/img/structure/B14696749.png)
ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate is a complex organic compound with the molecular formula C18H20N2O6S and a molecular weight of 392.43 g/mol This compound is known for its unique structural features, which include a carbamate group, a sulfonyl group, and an ethoxycarbonylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-aminobenzenesulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene or dichloromethane and catalysts to accelerate the reaction. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxycarbonylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ethoxycarbonylamino group under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfonyl group may also interact with proteins and other biomolecules, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl N-[4-(aminosulfonyl)phenyl]carbamate
- Ethyl N-[4-(ethoxycarbonylamino)phenyl]carbamate
- Ethyl N-[4-(sulfonylphenyl)carbamate]
Uniqueness
Ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate is unique due to the presence of both the sulfonyl and ethoxycarbonylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Eigenschaften
CAS-Nummer |
24731-94-0 |
|---|---|
Molekularformel |
C18H20N2O6S |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate |
InChI |
InChI=1S/C18H20N2O6S/c1-3-25-17(21)19-13-5-9-15(10-6-13)27(23,24)16-11-7-14(8-12-16)20-18(22)26-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
XPGVDCZHMCFPOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



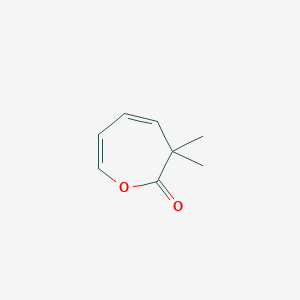
![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696704.png)

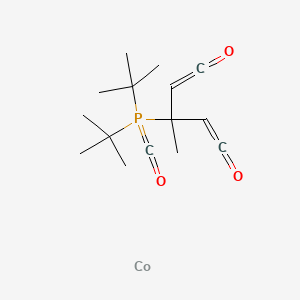
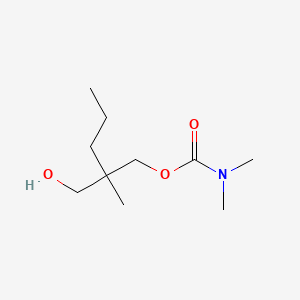
![4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14696718.png)
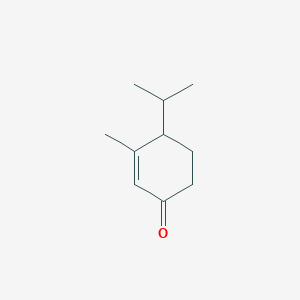
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)
